Cadmiumiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cadmium iodide is a chemical compound of cadmium and iodine, with the molecular formula CdI2. It is an inorganic salt that is used in various applications, such as in the production of semiconductors, in the manufacture of photographic materials, and in the synthesis of other organic compounds. Cadmium iodide has a wide range of applications in scientific research, including in biochemistry and physiology, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Optoelektronik und Photovoltaik

Cadmiumiodid wird aufgrund seiner Halbleitereigenschaften bei der Entwicklung optoelektronischer und photovoltaischer Geräte eingesetzt. Die Kristallmorphologie und -struktur von this compound sind entscheidend für die Verbesserung der Leistung von organisch-anorganischen Bleihalogenid-Perovskit-Halbleitern .

Strahlungsdetektion

Untersuchungen haben die Empfindlichkeit von Einkristallen aus this compound gegenüber niedrigen Dosen von Gammastrahlung hervorgehoben. Diese Kristalle können quantifizierbare Modifikationen in den strukturellen Eigenschaften und der optischen Bandlücke erfahren, was sie für Anwendungen in der Strahlungserkennung geeignet macht .

Medizin

Cadmiumiodidsalze haben medizinische Anwendungen, wie z. B. die Verwendung der Sulfatform zur Entfernung von Flecken von der Hornhaut. Cadmium-Salze sind jedoch im Allgemeinen giftig und müssen in sehr kleinen Dosen verwendet werden .

Wasseraufbereitung

this compound wird in der Wasseraufbereitungstechnologie zur Entfernung von Schwermetallen aus Trinkwasser in Betracht gezogen. Studien haben die Adsorption unter Verwendung biokompatibler Polymere untersucht, die mit Nanopartikeln als Adsorptionsmittel gefüllt sind .

Nanomaterialsynthese

Die Synthese von zweidimensionalen geschichteten this compound-Nanoplatten wurde unter Verwendung eines Dampftransport- und Abscheidungsverfahrens berichtet. Diese Nanoplatten mit hexagonaler und dreieckiger Morphologie haben potenzielle Anwendungen in verschiedenen Nanotechnologiefeldern .

Computergestütztes Materialdesign

Die elektronische Struktur von zweidimensionalem this compound wurde unter Verwendung eines First-Principles-Designansatzes bestimmt, was Fragen über seine Eigenschaften und potenzielle Anwendungen bei der Verbesserung der photokatalytischen Aktivität für Umwelt- und Energielösungen aufwirft .

Safety and Hazards

Wirkmechanismus

Mode of Action

Cadmium iodide interacts with its targets by inducing oxidative stress, disrupting Ca2+ signaling, and interfering with cellular signaling pathways . It activates several protein kinases of cellular signal transduction (PKC, the MAP kinases ERK, JNK, and p38 MAP kinase), and stimulates the activity of several transcription factors (AP-1, USF, NF- B, NRF-2, HSF, MTF-1) and translation .

Biochemical Pathways

Cadmium iodide affects several biochemical pathways. It induces oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .

Pharmacokinetics

Cadmium iodide is absorbed after inhalation and oral exposure . Dermal absorption plays only a minor role . Via the blood, the absorbed cadmium reaches the liver where it is bound to metallothionein, and thereafter the kidneys . In the kidneys, cadmium is stored mainly in the proximal tubules in which the cadmium-induced nephrotoxicity becomes apparent .

Result of Action

The molecular and cellular effects of cadmium iodide’s action include an increased incidence of lung cancer reported in several cohort studies, and an increased incidence of kidney cancer in a few case–control studies in workers occupationally exposed to cadmium . There was also a significant increase in chromosomal aberrations and DNA strand breaks in the blood cells of persons occupationally exposed to cadmium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cadmium iodide. It is also important to note that cadmium iodide is a white hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and action.

Biochemische Analyse

Biochemical Properties

Cadmium iodide is mostly ionically bonded but with partial covalent character . It is not biologically essential and is known to be toxic .

Cellular Effects

Cadmium iodide can have significant effects on various types of cells. It can accumulate in immune cells, modulate the function of the immune system, trigger immunological responses, and lead to diverse health problems . Severe ROS/Ca2+ signals can activate cell death effectors and/or cause irreversible damage to vital organelles, such as mitochondria and endoplasmic reticulum (ER), whereas low localized ROS/Ca2+ levels act as 2nd messengers promoting cellular adaptation and survival through signal transduction .

Molecular Mechanism

The molecular mechanism of cadmium iodide’s action involves its interactions with various biomolecules. Cadmium recruits physiological 2nd messenger systems, in particular Ca2+ and reactive oxygen species (ROS), which control key Ca2± and redox-sensitive molecular switches dictating cell function and fate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cadmium iodide can change over time. For example, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the ETC, which reduce the efficiency of proton pumps (Complexes I, III, IV, etc.) and consequently fail to maintain the essential proton gradient across the mitochondrial membrane .

Dosage Effects in Animal Models

In animal models, the effects of cadmium iodide can vary with different dosages. Chronic low Cd exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .

Metabolic Pathways

Cadmium iodide can disrupt various metabolic pathways. For example, it can induce oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It can also impact signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Transport and Distribution

Cadmium iodide can be transported and distributed within cells and tissues. Cadmium translocation from roots to shoots is a complex biological process that is controlled by gene regulatory networks .

Subcellular Localization

The subcellular localization of cadmium iodide is not well-studied. It is known that cadmium can disrupt various subcellular processes. For example, it can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the ETC .

Eigenschaften

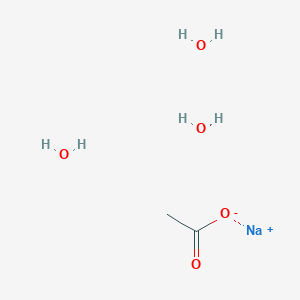

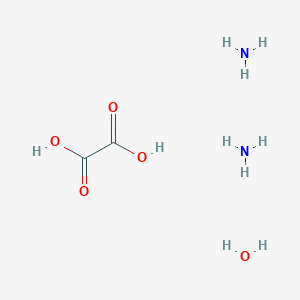

| { "Design of the Synthesis Pathway": "Cadmium iodide can be synthesized by reacting cadmium metal with iodine in the presence of a solvent.", "Starting Materials": ["Cadmium metal", "Iodine", "Solvent (e.g. ethanol, diethyl ether)"], "Reaction": [ "Add cadmium metal and iodine to a flask containing the solvent.", "Heat the mixture to reflux.", "Stir the mixture until the cadmium metal has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the filtrate to cool and crystallize.", "Collect the crystals by filtration and wash with solvent to remove any impurities.", "Dry the crystals under vacuum to obtain pure cadmium iodide." ] } | |

CAS-Nummer |

7790-80-9 |

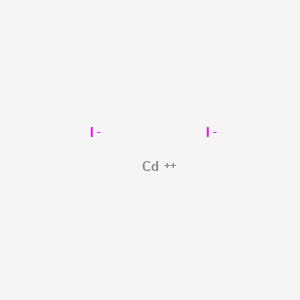

Molekularformel |

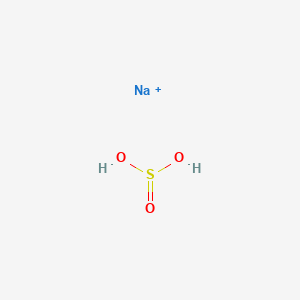

CdI2 |

Molekulargewicht |

366.22 g/mol |

IUPAC-Name |

diiodocadmium |

InChI |

InChI=1S/Cd.2HI/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

OKIIEJOIXGHUKX-UHFFFAOYSA-L |

SMILES |

[Cd+2].[I-].[I-] |

Kanonische SMILES |

[Cd](I)I |

Andere CAS-Nummern |

7790-80-9 |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyme |

CdI2, Cadmium iodide |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the basic structural unit of cadmium iodide?

A1: The basic unit of cadmium iodide is a layer composed of two hexagonal close-packed layers of iodine atoms sandwiching a layer of cadmium atoms. This arrangement can be represented as (ΑγΒ), (BxC) or (CßA) in the standard ABC-notation for close-packed layers. [, , ]

Q2: What is polytypism and how does it manifest in cadmium iodide?

A2: Polytypism refers to the phenomenon where a compound can exist in multiple crystalline forms that differ in the stacking sequence of their two-dimensional layers. Cadmium iodide exhibits extensive polytypism, with over 80 polytypes identified to date. [, , ] These polytypes are characterized by different stacking arrangements of the basic CdI2 layer, leading to variations in their unit cell dimensions and symmetry.

Q3: How does the presence of impurities affect the polytypism of cadmium iodide?

A3: Research suggests that impurities play a crucial role in the formation of various polytypes. For instance, doping cadmium iodide with tin, lead, gallium, indium, bromine, or chlorine has been shown to influence the types of polytypes formed during crystal growth. [] Specifically, tin-doping leads to the exclusive formation of the 4H polytype and introduces arcing in X-ray diffraction patterns, suggesting internal stresses within the crystal structure. [, ]

Q4: What is the significance of arcing and streaking observed in X-ray diffraction photographs of cadmium iodide?

A4: Arcing of X-ray diffraction spots, often observed in cadmium iodide crystals, is attributed to paracrystalline distortions arising during crystal growth. These distortions are thought to be induced by the incorporation of impurities or variations in growth conditions. [] Streaking, on the other hand, is linked to one-dimensional disorder in the crystal structure, often caused by random stacking faults during layer growth. [, ]

Q5: How does the dielectric constant vary across different polytypes of cadmium iodide?

A5: Interestingly, the dielectric constant (εr) is found to be significantly higher in higher order polytypes of cadmium iodide compared to the basic 4H structure. For instance, polytypes 32H and 34H exhibit εr values between 120 and 150, while the 4H structure shows εr values between 20 and 25. [] This variation is attributed to the presence of stacking faults and their influence on the orientation polarizability of the crystal structure.

Q6: What methods are commonly used to grow single crystals of cadmium iodide?

A6: Single crystals of cadmium iodide can be grown using various methods, including growth from aqueous solution, vapor phase growth, and melt growth techniques like the Bridgman-Stockbarger method and zone refining. [, , , , ] Each method offers different advantages and can lead to the formation of distinct polytypes or structural characteristics.

Q7: How does doping affect the physical properties of cadmium iodide crystals?

A7: Doping cadmium iodide with impurities like lead or tin has been found to increase the hardness of the crystals compared to undoped CdI2. [] Additionally, the incorporation of dopants can significantly impact the optical properties, as evidenced by the extended exposure times required for X-ray diffraction analysis of lead and gallium-doped crystals. []

Q8: What techniques are employed to study the surface features of cadmium iodide crystals?

A8: Optical microscopy and scanning electron microscopy (SEM) are valuable tools to visualize and analyze the surface morphology of cadmium iodide crystals, revealing information about growth features, defects, and the impact of etching processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.